tert-Butyl benzoate

Catalog No.
S602451
CAS No.
774-65-2
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl benzoate

CAS Number

774-65-2

Product Name

tert-Butyl benzoate

IUPAC Name

tert-butyl benzoate

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

LYDRKKWPKKEMNZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1

Avobenzone

TBB is a key intermediate in the synthesis of avobenzone, a widely used UVA sunscreen agent. The reaction involves condensation of TBB with 4-methoxyacetophenone, leading to the formation of avobenzone []. This process is crucial for the development and manufacturing of sunscreens with broad-spectrum protection against harmful UV radiation.

Model Systems

TBB can be employed as a model compound in various research settings. Its well-defined chemical structure and relatively simple properties make it suitable for studying various phenomena, including:

  • Organic synthesis: TBB can serve as a substrate for exploring new reaction pathways and catalyst development in organic chemistry [].
  • Drug delivery: The lipophilic nature of TBB allows its use as a model system for investigating drug delivery strategies, particularly the permeation and distribution of lipophilic drugs across biological membranes [].
  • Environmental studies: TBB can be used as a model contaminant to assess the fate and transport of organic compounds in environmental systems [].

Research Tools

TBB finds limited direct application as a research tool, but its properties can be advantageous in specific situations:

  • Solvent: Due to its non-polar character, TBB can be used as a solvent for certain research applications, particularly when dissolving non-polar materials or extracting them from complex mixtures [].
  • Reference standard: TBB's well-defined structure and readily available commercially make it a suitable reference standard for analytical techniques like chromatography or spectroscopy [].

Tert-Butyl benzoate is a benzoate ester formed from the condensation of benzoic acid and tert-butanol. It has the molecular formula C11H14O2C_{11}H_{14}O_{2} and is recognized for its colorless liquid form with a characteristic aromatic odor. This compound is utilized in various industrial applications, particularly in organic synthesis and as a solvent due to its favorable chemical properties and moderate volatility .

  • Flammability: It is combustible and can release harmful fumes upon burning.
  • Eye and Skin Irritation: It may cause irritation to eyes and skin upon contact.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated area.
  • Follow proper disposal procedures according to local regulations.
Due to its ability to dissolve both polar and non-polar compounds.
  • Intermediate in Organic Synthesis: It serves as a precursor for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Fragrance Industry: Its pleasant aroma makes it suitable for use in perfumes and cosmetics.
  • While specific biological activities of tert-butyl benzoate are not extensively documented, esters like this compound are often evaluated for their potential toxicity and environmental impact. Some studies suggest that similar esters may exhibit low acute toxicity but could pose risks to aquatic life if released into water bodies. Therefore, handling precautions are necessary to mitigate any potential environmental hazards .

    Several methods exist for synthesizing tert-butyl benzoate:

    • Direct Esterification: The most common method involves the direct reaction of benzoic acid with tert-butanol in the presence of an acid catalyst (e.g., sulfuric acid). The reaction typically requires refluxing to drive the equilibrium towards ester formation.
    • Catalytic Methods: Recent advancements include using environmentally friendly catalysts such as titanium sulfate for more efficient synthesis, yielding high purity and reduced waste .
    • Oxidation of Tert-Butyl Toluene: Tert-butyl toluene can be oxidized under specific conditions to yield tert-butyl benzoate as a byproduct .

    Interaction studies involving tert-butyl benzoate primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to form stable complexes with metal catalysts enhances its utility in various synthetic pathways. Additionally, studies on its cleavage reactions provide insights into safer alternatives for handling hazardous materials .

    Several compounds share structural similarities with tert-butyl benzoate, each exhibiting unique properties:

    Compound NameStructureKey Properties
    Methyl benzoateC9H10OC_{9}H_{10}OLower boiling point; used as a flavoring agent
    Ethyl benzoateC10H12OC_{10}H_{12}OSlightly higher volatility; used in fragrances
    Propyl benzoateC11H14OC_{11}H_{14}OSimilar applications; higher boiling point

    Uniqueness of Tert-Butyl Benzoate

    Tert-butyl benzoate's uniqueness lies in its bulky tert-butyl group, which imparts steric hindrance that influences its reactivity and stability compared to smaller esters like methyl or ethyl benzoates. This characteristic makes it particularly useful in specific synthetic pathways where steric factors play a crucial role.

    XLogP3

    2.8

    Other CAS

    774-65-2

    Wikipedia

    Tert-butyl benzoate

    Dates

    Modify: 2023-08-15

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